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molecular formula C6H2BrClN2 B1291396 5-Bromo-2-chloronicotinonitrile CAS No. 405224-23-9

5-Bromo-2-chloronicotinonitrile

Cat. No. B1291396
M. Wt: 217.45 g/mol
InChI Key: MQOHJAYYYVQBSH-UHFFFAOYSA-N
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Patent
US08017781B2

Procedure details

Compound 2 was dissolved in conc. HCl at 0° C., to which 1.1 equivalent of NaNO2 in H2O was added dropwise. Precipitation was formed. The white solid was filtered off, which gave the title compound 3. Overall yield was 70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]([C:8]#[N:9])=[CH:6][C:5]([Br:10])=[CH:4][N:3]=1.N([O-])=O.[Na+].[ClH:15]>O>[Br:10][C:5]1[CH:6]=[C:7]([C:8]#[N:9])[C:2]([Cl:15])=[N:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1C#N)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
Precipitation
CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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